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Compound of Interest

Compound Name: 4-Ethynyl-3-fluorobenzoic acid
CAS No.: 1862427-77-7
Cat. No.: B2449223
Get Quote
& J

Executive Summary & Compound ldentity

4-Ethynyl-3-fluorobenzoic acid is a functionalized benzoic acid derivative featuring an ethynyl
group at the para position and a fluorine atom at the meta position relative to the carboxylic
acid. It serves as a pivotal "warhead" building block in medicinal chemistry, particularly for
installing the fluorophenyl-acetylene moiety found in selective RET inhibitors used to treat non-
small cell lung cancer (NSCLC) and thyroid cancer.

Chemical Identity
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Property Detail
IUPAC Name 4-Ethynyl-3-fluorobenzoic acid
1864748-42-4 (Acid); 1459216-15-9 (Methyl
CAS Number
ester)
Molecular Formula CoHsFO:2
Molecular Weight 164.13 g/mol
SMILES C#CC1=C(C=C(C=C1)C(=0)O)F
Appearance Pale pink to off-white solid
N Soluble in DMSO, Methanol; sparingly soluble in
Solubility

water

Synthesis & Impurity Context

Understanding the synthesis pathway is essential for interpreting spectroscopic data, as
specific impurities (e.g., silanes, unhydrolyzed esters) often appear in the spectra.

Synthetic Workflow

The compound is typically synthesized via a Sonogashira coupling of a protected 4-bromo-3-
fluorobenzoate with trimethylsilylacetylene (TMS-acetylene), followed by a one-pot deprotection
and hydrolysis.

TMS- ylen K2CO3, MeOH/H20
4-Bromo-3-fluorobenzoic acid MeOH, H2S04 > Methyl 4-bromo-3-fluorobenzoate Pd(PPh3)2CI2, Cul o | TMS-Protected Alkyne Deprotection/Hydrolysis) 4-Ethynyl-3-fluorobenzoic acid
(Starting Material) (Esterification) ™1 (Sonogashira Coupling) (Target)

Click to download full resolution via product page

Figure 1: Synthetic route to 4-ethynyl-3-fluorobenzoic acid. Impurities such as residual
palladium or siloxane byproducts may be present in crude samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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The following data represents the experimental *H NMR shifts for the purified acid. The
presence of the fluorine atom at position 3 induces splitting in the aromatic protons and affects
carbon shifts.

‘H NMR Data (400 MHz, DMSO-de)

. L . . Coupling
Shift (6 ppm) Multiplicity Integration Assignhment
Constants (J)
Broad
13.49 Singlet (s) 1H —COOH exchangeable
proton
Doublet of J=12.2,9.0Hz
7.75 2H Ar-H2, Ar-H6 )
Doublets (dd) (Overlapping)
_ J=75Hz
7.69 Triplet (t) 1H Ar-H5 )
(Pseudo-triplet)
4.75 Singlet (s) 1H —-C=C-H Acetylenic proton
Interpretation:

e 0 13.49: Characteristic highly deshielded carboxylic acid proton.

e 0 7.75 & 7.69: The aromatic region integrates to 3 protons.[1] The fluorine atom causes
significant splitting. The signal at 7.75 likely contains H2 (long-range coupling to F) and H6.
The pseudo-triplet at 7.69 corresponds to H5, which is ortho to the ethynyl group and meta
to the fluorine.

e 0 4.75: The acetylenic proton appears as a sharp singlet.[1] This is a critical diagnostic peak;
absence of this peak and presence of a signal near 0.2 ppm would indicate incomplete
removal of the TMS protecting group.

13C NMR & *°F NMR (Predicted/Reference)

While *H NMR is the primary release criterion, 3C and °F provide structural confirmation.

e 19F NMR: Expected single peak around -105 to -110 ppm (typical for fluoro-benzoic acids).
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e 13C NMR:
o Carbonyl (C=0): ~166 ppm.
o Alkyne Carbons: Two distinct peaks around 80—-85 ppm.
o C-F Carbon: Doublet (large J coupling ~250 Hz) around 160 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and analyze the fragmentation

pattern.

Experimental Parameters (LC-MS)

¢ lonization Mode: Electrospray lonization (ESI)

o Polarity: Negative Mode (ESI-) is preferred for carboxylic acids; Positive Mode (ESI+) is

possible.
lon Mode Observed m/z Species Notes
Deprotonated
ESI () 163.0 [M-H]~ molecular ion (Base
peak)
Protonated molecular
ESI (+) 165.0 [M+H]*

ion

Fragmentation Pattern: Under high collision energy, the loss of CO:z (44 Da) from the carboxylic
acid group is the primary fragmentation pathway, yielding a fluorophenyl-acetylene radical
anion (m/z ~119).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for rapid identification of functional groups, particularly the alkyne and
carbonyl moieties.
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Wavenumber (cm~?) Vibration Mode Functional Group
2800 — 3200 O-H Stretch (Broad) Carboxylic Acid

Terminal Alkyne (Sharp,
~3290 =C-H Stretch

strong)
2100 — 2200 C=C Stretch Alkyne (Weak to medium)
1680 — 1700 C=0 Stretch Carboxylic Acid (Strong)
1200 - 1300 C—F Stretch Aryl Fluoride

Quality Control & Storage

o Storage: Store at 2—8°C under inert atmosphere (Argon/Nitrogen). The terminal alkyne is

susceptible to oxidation or polymerization over time.
e Common Impurities:
o Trimethylsilyl derivative: Check for *H NMR singlet at ~0.25 ppm.

o Homocoupling (Glaser): Check for dimer formation (diacetylene species) via LC-MS

(dimer mass ~326 Da).

References

o Preparation of RET Inhibitors: The experimental *H NMR data is derived from the synthesis
of Intermediate 2 in the development of pyrazolo-pyridine based RET inhibitors.

o Source: US Patent 2022/0135557 A1, "Ret inhibitors, pharmaceutical compositions and
uses thereof", Paragraph [0471].

o Synthetic Methodology: Detailed procedures for the Sonogashira coupling and hydrolysis of
fluorobenzoic acid deriv

o Source: WO 2020/114494 A1l.

o Physical Properties: Predicted solubility and collision cross-section d
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o Source: VulcanChem Product Guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.US20220135557A1 - Ret inhibitors, pharmaceutical compositions and uses thereof -
Google Patents [patents.google.com]

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Data &
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Available at: [https://www.benchchem.com/product/b2449223/docs#technical-guide-
spectroscopic-data-characterization-of-4-ethynyl-3-fluorobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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